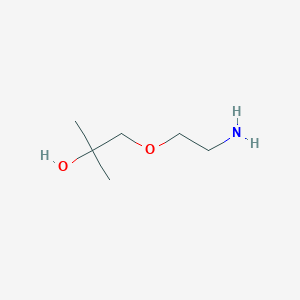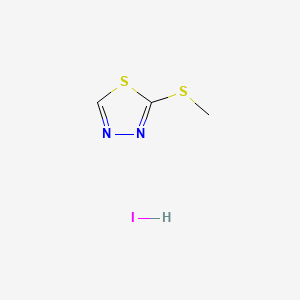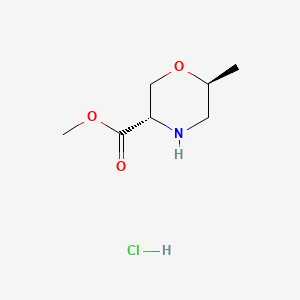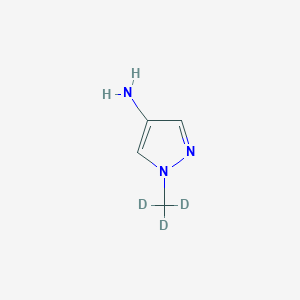
N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamidehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes an ethynyl group attached to a phenyl ring and a tetrahydroisoquinoline core.
Preparation Methods
The synthesis of N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride typically involves multiple steps, including alkylation, nitration, hydrogenolysis, cyclization, chlorination, condensation, and nucleophilic substitution . The reaction conditions for each step vary, but common reagents include oxalyl chloride or thionyl chloride for chlorination and ethyl 3,4-dihydroxybenzoate for nucleophilic substitution . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like piperazine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in biochemical studies.
Industry: The compound’s reactivity makes it valuable in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as the epidermal growth factor receptor (EGFR) tyrosine kinase . By inhibiting the phosphorylation of EGFR, the compound can block signal transduction pathways that promote cell proliferation and survival, leading to the inhibition of tumor growth .
Comparison with Similar Compounds
N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride can be compared to other tyrosine kinase inhibitors, such as erlotinib and icotinib . While all these compounds target EGFR, N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride has a unique structure that may confer distinct pharmacological properties. Similar compounds include:
Properties
Molecular Formula |
C18H17ClN2O |
|---|---|
Molecular Weight |
312.8 g/mol |
IUPAC Name |
N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H16N2O.ClH/c1-2-13-6-5-9-16(10-13)20-18(21)17-11-14-7-3-4-8-15(14)12-19-17;/h1,3-10,17,19H,11-12H2,(H,20,21);1H |
InChI Key |
WTQVRNAZYSBJAT-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)C2CC3=CC=CC=C3CN2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


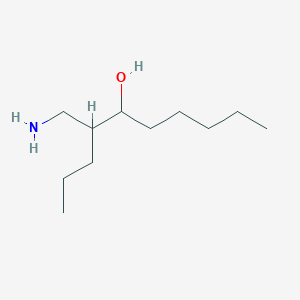
![O-[1-(3-bromophenyl)ethyl]hydroxylamine hydrochloride](/img/structure/B13580188.png)



![1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(4-methylpiperazin-1-yl)ethanone](/img/structure/B13580211.png)
![(1S)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol hydrochloride](/img/structure/B13580215.png)
![1,3-Dioxoisoindolin-2-YL spiro[2.5]octane-6-carboxylate](/img/structure/B13580224.png)
